3-(4-Bromobenzyl)pyrrolidin-3-ol
CAS No.:
Cat. No.: VC18235583
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrNO |
|---|---|
| Molecular Weight | 256.14 g/mol |
| IUPAC Name | 3-[(4-bromophenyl)methyl]pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-11(14)5-6-13-8-11/h1-4,13-14H,5-8H2 |
| Standard InChI Key | UILLFWDXFLAGIU-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1(CC2=CC=C(C=C2)Br)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-[(4-bromophenyl)methyl]pyrrolidin-3-ol, reflects its bifunctional structure: a pyrrolidine ring with a hydroxyl group at position 3 and a 4-bromobenzyl substituent. The molecular formula (C₁₁H₁₄BrNO) corresponds to a molecular weight of 256.14 g/mol. Key structural features include:
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Pyrrolidine core: A saturated five-membered ring with one nitrogen atom, contributing to conformational flexibility and hydrogen-bonding potential.
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4-Bromobenzyl group: A bromine atom at the para position of the benzyl moiety enhances electronic effects and steric bulk, influencing reactivity and binding interactions.
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Hydroxyl group: Provides a polar site for hydrogen bonding, critical for solubility and molecular recognition.
The canonical SMILES representation (C1CNCC1(CC2=CC=C(C=C2)Br)O) and InChIKey (UILLFWDXFLAGIU-UHFFFAOYSA-N) confirm the stereochemical arrangement.
Physicochemical Properties
Predicted properties derived from computational tools and analogous compounds include:
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LogP: Estimated at ~1.8–2.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Polar surface area: ~41 Ų, suggesting moderate solubility in aqueous environments .
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Hydrogen-bonding capacity: One donor (hydroxyl) and two acceptors (hydroxyl and amine), facilitating interactions with biological targets.
Synthesis and Preparation
Challenges and Optimization
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Regioselectivity: Achieving selective substitution at the 3-position requires careful control of reaction conditions (e.g., temperature, catalysts) .
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Stereochemistry: The hydroxyl group’s configuration (R/S) may influence biological activity, necessitating enantioselective methods such as chiral auxiliaries or asymmetric catalysis .
Research Findings and Current Limitations
Key Studies
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Synthetic feasibility: Analogous compounds synthesized via C-H activation achieve yields up to 72%, highlighting scalability potential .
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Biological screening: Limited data exist for 3-(4-bromobenzyl)pyrrolidin-3-ol, but related pyrrolidines show low micromolar activity in kinase and protease assays.
Knowledge Gaps
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Mechanistic insights: The exact molecular targets and pharmacokinetic profile remain uncharacterized.
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Toxicity data: No in vivo studies assess safety or off-target effects.
Future Directions
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Targeted synthesis: Develop enantioselective routes to produce stereoisomers for activity comparison.
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High-throughput screening: Evaluate the compound against panels of receptors, enzymes, and cancer cell lines.
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Structure-activity relationship (SAR): Systematically modify the benzyl and hydroxyl groups to optimize potency and selectivity.
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